molecular formula C17H13Br2NO2 B14438615 (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone CAS No. 77832-72-5

(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone

Cat. No.: B14438615
CAS No.: 77832-72-5
M. Wt: 423.1 g/mol
InChI Key: PNNJKDZLVYFMDX-UHFFFAOYSA-N
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Description

(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is an organic compound that features both indolizine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of indolizine and phenol derivatives, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2-methylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone
  • (1-Bromo-2-ethylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
  • (1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-methoxyphenyl)methanone

Uniqueness

(1-Bromo-2-ethylindolizin-3-yl)(3-bromo-4-hydroxyphenyl)methanone is unique due to its specific combination of indolizine and phenyl groups, along with the presence of both bromine and hydroxyl functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

77832-72-5

Molecular Formula

C17H13Br2NO2

Molecular Weight

423.1 g/mol

IUPAC Name

(1-bromo-2-ethylindolizin-3-yl)-(3-bromo-4-hydroxyphenyl)methanone

InChI

InChI=1S/C17H13Br2NO2/c1-2-11-15(19)13-5-3-4-8-20(13)16(11)17(22)10-6-7-14(21)12(18)9-10/h3-9,21H,2H2,1H3

InChI Key

PNNJKDZLVYFMDX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Br

Origin of Product

United States

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